

Navigating the Safety Landscape of TIGIT-Targeting Therapies: A Comparative Guide

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Compound of Interest

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of leading TIGIT-targeting antibodies currently in clinical development. As the landscape of cancer immunotherapy evolves, understanding the nuances of the safety and tolerability of these novel agents is paramount for advancing patient care.

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor on T cells and Natural Killer (NK) cells. Its blockade, often in combination with anti-PD-1/L1 therapies, aims to reinvigorate the anti-tumor immune response. This guide synthesizes publicly available clinical trial data for five prominent TIGIT antibodies: ociperlimab, tiragolumab, domvanalimab, vibostolimab, and etigilimab, focusing on their safety and tolerability.

Comparative Safety Profiles of TIGIT Antibodies

The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for each TIGIT antibody. It is crucial to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, tumor types, and combination therapies.

Ociperlimab

| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
|---------------------------|---------------------|---|-------------------------|-------------------|--------------------------------------|
| AdvanTIG-105 (Phase 1)[1] | Tislelizumab | Fatigue, Diarrhea[2] | 10.0% | 10.0%[3] | One incident for each drug[3] |
| AdvanTIG-204 (Phase 2)[4] | Tislelizumab + cCRT | Anemia, Nausea, Alopecia, Decreased WBC count | 73.2% (Ociperlimab arm) | Not Reported | 26.8% (Ociperlimab arm) |

Tiragolumab

| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
|--|-----------------------------|--|--------------------|-------------------|--------------------------------------|
| CITYSCAPE (Phase 2)[5] | Atezolizumab | Pruritus, Rash, Decreased appetite, Cough, Anemia[6] | 48%[5] | 21%[7] | 10%[5] |
| SKYSCRAPE R-02 (Phase 3)[7] | Atezolizumab + Chemotherapy | Anemia, Neutropenia, Alopecia, Pruritus[7] | 69.4%[7] | Not Reported | 5.0%[7] |
| Unnamed Phase 3 (NSCLC Consolidation)[8] | Atezolizumab | Not specified | 13.8%[8] | 11.5%[8] | Not Reported |

Domvanalimab

| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
|---|-----------------------------|--|--|--|--|
| LIVERTI (Phase 2) [9] | Zimberelimab | Diarrhea, Rash/Pruritus, Fatigue, Nausea, Cough [9] | 13.8% [9] | Not Reported | Dose delays or discontinuation in 3 patients [9] |
| ARC-10 (Phase 2) [10] | Zimberelimab | Not specified | 21.1% [10] | Not Reported | 10.5% [11] |
| EDGE-Gastric (Phase 2) [12] | Zimberelimab + Chemotherapy | Infusion-related reactions (mostly chemo-related) [12] | 73% (any study drug), 15% (domvanalimab/zimberelimab) [13] | 0% (related to domvanalimab/zimberelimab) [13] | Not specified |

Vibostolimab

| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
|---------------------------------------|------------------------------|--|------------------------------|-------------------|--------------------------------------|
| KEYVIBE-001 (Phase 1)[14] | Pembrolizumab | Pruritus, Hypoalbuminemia, Pyrexia, Rash, Fatigue[14] | 15%[14] | Not Reported | Not Reported |
| KEYVIBE-008 (Phase 3)[15] | Pembrolizumab + Chemotherapy | Anemia, Neutropenia, Leukopenia, Alopecia, Thrombocytopenia, Nausea, Decreased appetite, Constipation, Fatigue, Asthenia, Rash, Pruritus[16] | 66.8%[16] | Not Reported | 11.8%[16] |
| Unnamed Phase 2 (Cervical Cancer)[17] | Pembrolizumab | Rash, Increased lipase, Pruritus, Pyrexia, Fatigue[17] | 18-29% (dose dependent) [17] | Not Reported | Not Reported |

Etigilimab

| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥ 3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
|----------------------------|-------------------------|--|--|-------------------------------|---|
| Phase 1a/b[18] | Monotherapy & Nivolumab | Rash, Nausea, Fatigue (Mono); Decreased appetite, Nausea, Rash (Combo)[18] | Six patients experienced Grade ≥ 3 TRAEs[18] | Not Reported | Not Reported |
| ACTIVATE (Phase 1b/2) [19] | Nivolumab | Skin reactions[19] | Two G3 TRAEs (immune-related diabetes mellitus and maculopapular rash)[20] | No treatment-related SAEs[20] | No treatment-related discontinuations[20] |

Experimental Protocols

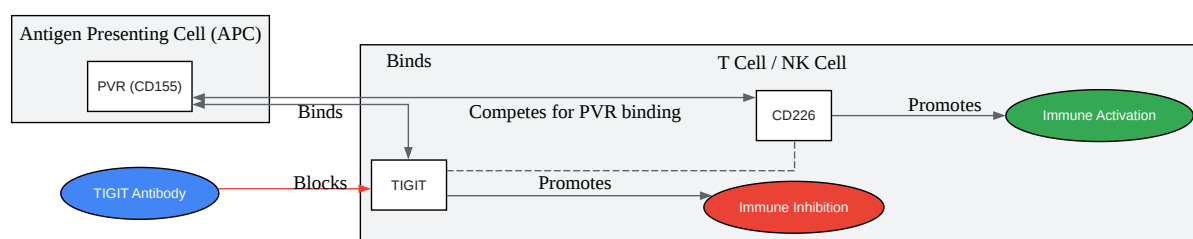
The safety data presented above were primarily collected during Phase 1, 2, and 3 clinical trials. The general methodology for assessing safety in these trials involves:

- **Patient Monitoring:** Regular monitoring of patients for any adverse events (AEs) through physical examinations, laboratory tests (hematology and clinical chemistry), and patient-reported outcomes.
- **AE Grading:** Adverse events are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). Grade 1 events are mild, Grade 2 are moderate, Grade 3 are severe, Grade 4 are life-threatening, and Grade 5 results in death.

- Attribution: Investigators assess the relationship of each adverse event to the study drug(s), categorizing them as not related, unlikely, possibly, probably, or definitely related.
- Dose-Limiting Toxicities (DLTs): In Phase 1 dose-escalation studies, the primary objective is often to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). DLTs are specific, severe adverse events that occur within a predefined period and are considered unacceptable.
- Independent Data Monitoring Committees (DMCs): For late-stage trials, an independent DMC regularly reviews safety data to ensure patient safety and may recommend trial modifications or discontinuation if significant safety concerns arise.[15][21][22]

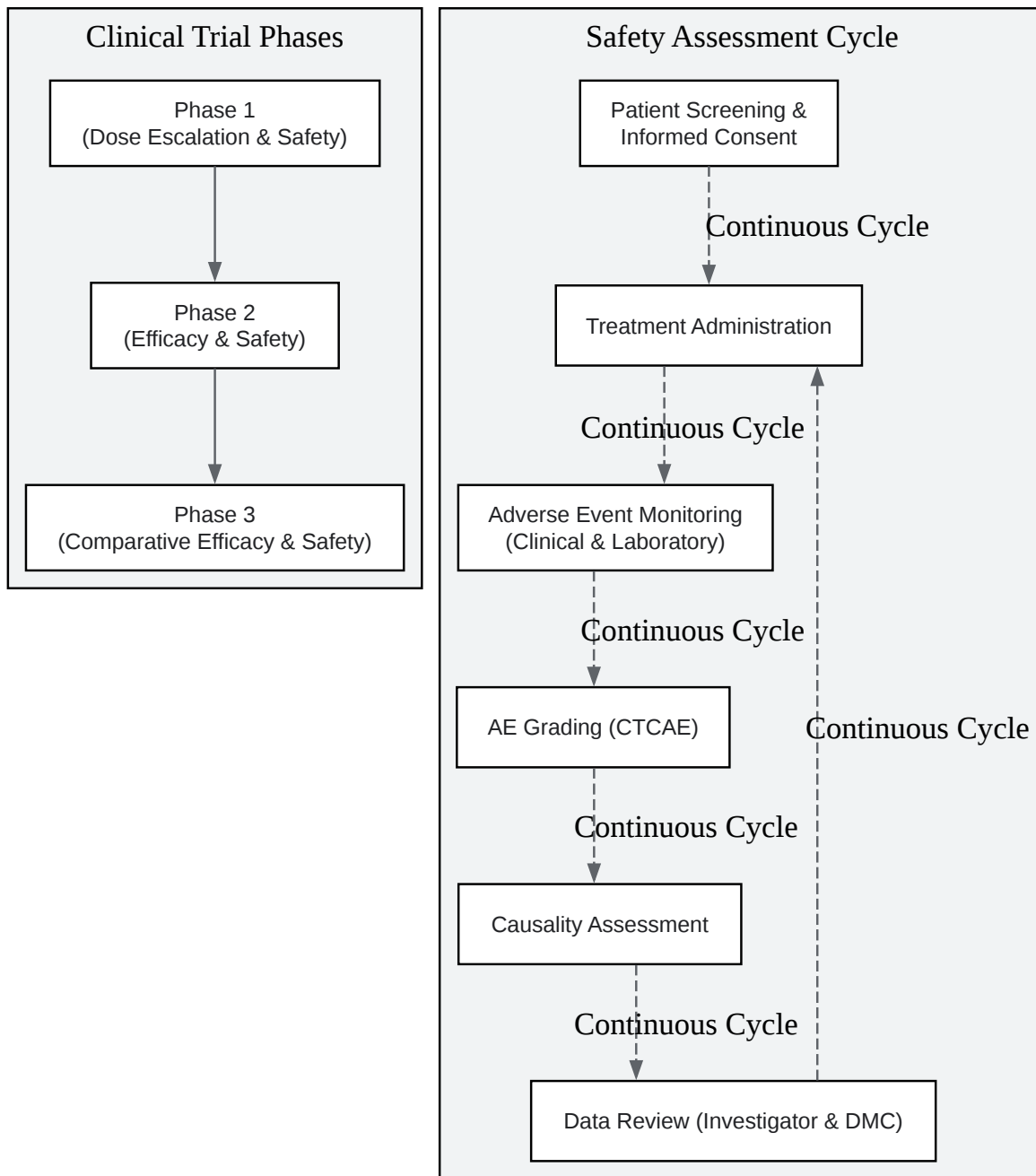
Visualizing Key Pathways and Processes

To further aid in the understanding of TIGIT-targeting therapies, the following diagrams illustrate the TIGIT signaling pathway and a typical clinical trial workflow for safety assessment.



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Caption: The TIGIT signaling pathway on immune cells.



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Caption: A generalized workflow for safety assessment in clinical trials.

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